molecular formula C15H17N5O3 B11302951 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide

2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11302951
M. Wt: 315.33 g/mol
InChI Key: DPSPNVONFZPGLR-UHFFFAOYSA-N
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Description

2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazoles and triazoles. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide typically involves the formation of the imidazole and triazole rings followed by their functionalization. The process often starts with the preparation of the imidazole ring through a multi-step reaction involving the condensation of glyoxal, ammonia, and an aldehyde. The triazole ring is then formed via cyclization reactions involving hydrazine derivatives and carboxylic acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure precision and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various substituted imidazole and triazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C15H17N5O3/c1-3-12-17-15-18-14(22)10(20(15)19-12)8-13(21)16-9-6-4-5-7-11(9)23-2/h4-7,10H,3,8H2,1-2H3,(H,16,21)(H,17,18,19,22)

InChI Key

DPSPNVONFZPGLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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